molecular formula C15H19FN2O3 B11785368 Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11785368
M. Wt: 294.32 g/mol
InChI Key: ISJBHGAKORRDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features The compound "Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate" (CAS: 522615-29-8) is a carbamate derivative featuring a dihydroisoxazole ring substituted with a 4-fluorophenyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the methylene bridge. Its molecular formula is C₁₅H₁₈FN₂O₃, with a molecular weight of 309.32 g/mol (estimated based on analogous compounds in ).

Applications and Synthetic Relevance This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting agents, where the dihydroisoxazole scaffold serves as a rigid linker or pharmacophore. Its fluorinated aromatic ring may improve metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)

InChI Key

ISJBHGAKORRDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps, starting with the preparation of the dihydroisoxazole ring One common method involves the cyclization of appropriate precursors under controlled conditionsThe fluorophenyl group is usually introduced via a substitution reaction using a fluorinated aromatic compound .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to certain receptors or enzymes, modulating their activity. The dihydroisoxazole ring may also play a role in stabilizing the compound’s interactions with its targets . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the phenyl ring or modifications to the dihydroisoxazole core. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound (522615-29-8) 4-Fluorophenyl C₁₅H₁₈FN₂O₃ 309.32 Fluorine enhances electronegativity; Boc group aids stability .
tert-Butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (1823499-38-2) 4-Bromophenyl C₁₅H₁₉BrN₂O₃ 355.23 Bromine increases molecular weight and lipophilicity; may alter binding kinetics .
tert-Butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (1488407-60-8) 4-Bromo-3-fluorophenyl C₁₅H₁₈BrFN₂O₃ 373.22 Dual halogenation may enhance steric effects; discontinued commercial availability .
tert-Butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (1488407-62-0) 3-Fluorophenyl C₁₅H₁₈FN₂O₃ 309.32 Meta-fluorine substitution could reduce π-stacking efficiency compared to para-substituted analogs .

Key Observations

Halogen Effects: Fluorine (electronegative, small) vs. bromine (larger, polarizable): Fluorine minimizes steric hindrance while improving metabolic stability. Bromine, though bulkier, enhances halogen bonding in target interactions .

Substituent Position :

  • Para-substituted fluorine (target compound) optimizes electronic effects for aromatic interactions. Meta-fluorine (1488407-62-0) may disrupt planarity, reducing binding efficacy in enzyme active sites .

Synthetic Accessibility :

  • The Boc-protected amine in all analogs simplifies purification and prevents unwanted side reactions. However, brominated derivatives (e.g., 1823499-38-2) require careful handling due to higher reactivity in cross-coupling reactions .

Commercial Availability :

  • Several analogs, including 1488407-60-8, are listed as discontinued, suggesting challenges in scalability or niche applications .

Biological Activity

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. This compound belongs to the carbamate class and features a unique combination of a tert-butyl group and an isoxazole moiety, which may enhance its biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18FN3O3. The presence of a fluorinated aromatic group (4-fluorophenyl) and an isoxazole ring contributes to its lipophilicity and membrane permeability, which are critical for biological activity .

Synthesis

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the isoxazole ring : Utilizing appropriate precursors to create the isoxazole structure.
  • Introduction of the fluorophenyl group : This step enhances the compound's lipophilicity.
  • Carbamoylation : The final step involves attaching the tert-butyl carbamate moiety to the synthesized isoxazole derivative.

Biological Activity

Research indicates that compounds containing isoxazole rings and fluorinated aromatic groups often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The biological activity of this compound has been investigated in various studies focusing on its mechanism of action.

Potential Therapeutic Applications

  • Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies.
  • Neuroprotective Effects : Given its structure, there is potential for neuroprotective applications, particularly in conditions involving oxidative stress or neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In vitro Studies : Research has demonstrated that compounds with similar structures can inhibit amyloid beta aggregation, suggesting potential applications in Alzheimer's disease treatment .
  • Cell Viability Tests : In studies using astrocyte cell cultures treated with amyloid beta peptides, certain derivatives showed improved cell viability, indicating protective effects against neurotoxic agents .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
Tert-butyl carbamateBasic carbamate structureLacks additional functional groups
4-Fluorophenyl isoxazoleContains only fluorophenyl and isoxazoleNo carbamate functionality
Isoxazole derivativesVarious derivatives without tert-butylSimilar reactivity patterns

This table illustrates how this compound stands out due to its unique combination of structural features, which may confer distinct pharmacological properties compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.